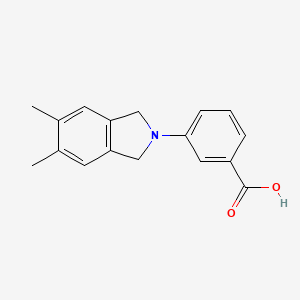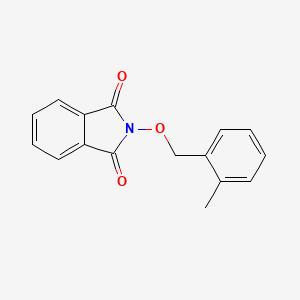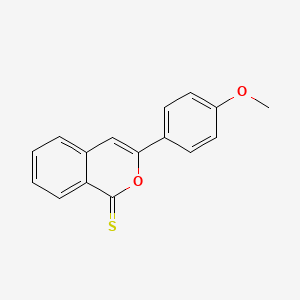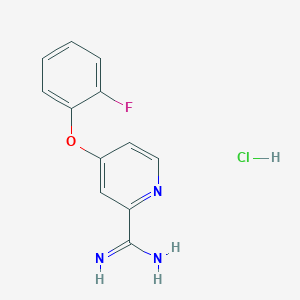
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is a chemical compound with a unique structure that includes a bromine atom and a bromomethyl group attached to a hydroxyoxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one typically involves the bromination of a suitable precursor molecule. One common method is the bromination of a hydroxyoxolanone derivative using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of oxolanone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a hydroxyoxolanone derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxyoxolanone derivatives with different substituents replacing the bromine atoms.
Oxidation Reactions: Products include oxolanone derivatives with carbonyl groups.
Reduction Reactions: Products include hydroxyoxolanone derivatives without bromine atoms.
Applications De Recherche Scientifique
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Research: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets. The bromine atoms and the hydroxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3R,4R)-1,3-dibromo-5-chloro-2,4-dimethylpentane
- (3R,4S,5S)-4-(bromomethyl)-3,5-dichloro-2-methylheptane
- (2R,3S,4S,5R)-2-bromo-5-chloro-3,4-dimethylheptane
Uniqueness
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is unique due to its specific stereochemistry and the presence of both bromine atoms and a hydroxy group on the oxolanone ring
Propriétés
Formule moléculaire |
C5H6Br2O3 |
|---|---|
Poids moléculaire |
273.91 g/mol |
Nom IUPAC |
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C5H6Br2O3/c6-1-2-4(8)3(7)5(9)10-2/h2-4,8H,1H2/t2-,3-,4+/m1/s1 |
Clé InChI |
CBLAFETVFKXIBH-JJYYJPOSSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]([C@H](C(=O)O1)Br)O)Br |
SMILES canonique |
C(C1C(C(C(=O)O1)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N,N'-[Ethenyl(methyl)silanediyl]bis(N-propylacetamide)](/img/structure/B11849007.png)


![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)
![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)

